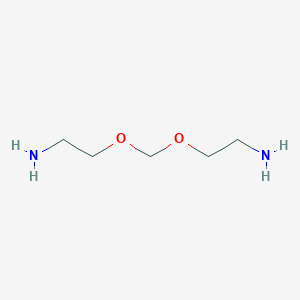

2,2'-(Methylenebis(oxy))diethanamine

描述

2,2’-(Methylenebis(oxy))diethanamine (CAS 230-115-3) is a bifunctional amine compound characterized by a central methylene group flanked by two ethanamine moieties connected via ether linkages. Its structure enables versatile applications in coordination chemistry, drug delivery systems, and polymer synthesis. Key uses include:

- Coordination Chemistry: Serves as a precursor for synthesizing ligands in lanthanide complexes, enhancing denticity and stability .

- Drug Delivery: Acts as a spacer in biotin derivatives and conjugated polymer nanoparticles (CPNs), improving aqueous solubility and siRNA delivery efficiency .

- Antioxidant Activity: Derivatives like 2,2’-methylenebis(6-tert-butyl-4-methylphenol) exhibit potent antioxidant properties, used commercially to inhibit oxidative degradation .

属性

分子式 |

C5H14N2O2 |

|---|---|

分子量 |

134.18 g/mol |

IUPAC 名称 |

2-(2-aminoethoxymethoxy)ethanamine |

InChI |

InChI=1S/C5H14N2O2/c6-1-3-8-5-9-4-2-7/h1-7H2 |

InChI 键 |

RNZADDREKMLIBY-UHFFFAOYSA-N |

规范 SMILES |

C(COCOCCN)N |

产品来源 |

United States |

相似化合物的比较

Mechanistic Insights :

- All analogues share a bis-phenolic core, critical for binding cellular targets like autophagy regulators .

- Substituents (methyl, tert-butyl, halogens) modulate solubility, metabolic stability, and membrane permeability .

Ethylene Glycol-Based Amines for Drug Delivery

Compounds with ethylene glycol spacers are widely used to enhance solubility in biomedical applications:

Key Differences :

- Chain Length : Longer ethylene glycol chains (e.g., 3,6-dioxaoctane-1,8-diamine) offer better solubility but may reduce ligand binding efficiency in coordination complexes .

- Terminal Groups : 2,2’-(Methylenebis(oxy))diethanamine’s ether-oxygen-rich structure provides stronger hydrogen-bonding capacity compared to purely alkyl-linked amines .

Bisphenolic Antioxidants

Bisphenol antioxidants vary in substituent patterns, affecting biological activity:

*IC50: Concentration required for 50% radical scavenging.

Structural-Activity Relationship :

- Substituent Position: Methyl groups at C-4 (vs. C-3) enhance steric protection of phenolic hydroxyls, improving radical scavenging .

- Bulkiness : tert-butyl groups increase lipid solubility but may hinder cellular uptake in hydrophilic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。